2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-11-8-10(9-4-2-1-3-5-9)14-15(11)7-6-13-12/h1-5,8H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIRWAKPWCCGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Aza-Michael Cyclization
The primary route to 2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves the base-mediated intramolecular aza-Michael reaction of β-amidomethyl vinyl sulfone precursors. This cyclization proceeds via nucleophilic attack of the pyrazole nitrogen on the α,β-unsaturated sulfone moiety, forming the fused pyrazine ring (Figure 1).
Reaction Conditions:
- Precursor: N-(2-(vinylsulfonyl)ethyl)pyrazole-3-carboxamide derivatives
- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
- Solvent: Ethanol, methanol, or dioxane/water mixtures
- Temperature: Room temperature (20–25°C)
- Reaction Time: 2–36 hours
The choice of base and solvent critically influences conversion efficiency. For example, K₂CO₃ in ethanol achieves >95% cyclization within 2 hours, whereas Na₂CO₃ in dioxane/water requires 24 hours for comparable yields.
Byproduct Formation and Mitigation
A major challenge is the competing formation of inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one byproducts via over-cyclization. Key mitigation strategies include:
Table 1: Byproduct Suppression Under Varied Conditions
| Base | Solvent | Cyclization (%) | Byproduct (%) |
|---|---|---|---|
| K₂CO₃ | Ethanol | 95 | 5 |
| Na₂CO₃ | Dioxane/H₂O (3:1) | 89 | 11 |
| NaHCO₃ | Methanol | 42 | 58 |
Data adapted from MDPI Pharmaceuticals.
Lower basicity (e.g., NaHCO₃) slows the desired cyclization, favoring byproduct accumulation. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to promoting sulfone hydrolysis.
Reaction Optimization Strategies
Solvent and Base Screening
Systematic screening reveals that ethanol with K₂CO₃ maximizes cyclization efficiency while minimizing side reactions. Water-containing systems require co-solvents (e.g., dioxane) to solubilize hydrophobic intermediates.
Critical Factors:
- Base Strength: Stronger bases (pKₐ > 10) accelerate cyclization but risk epimerization.
- Solvent Polarity: Ethanol’s moderate polarity balances substrate solubility and transition-state stabilization.
Temperature and Kinetic Control
Elevated temperatures (40–50°C) reduce reaction times but increase byproduct formation. Room-temperature reactions under kinetic control favor the thermodynamically stable target product.
Case Study:
At 25°C, the aza-Michael cyclization of 1-(2-(vinylsulfonyl)ethyl)-3-phenylpyrazole-5-carboxamide achieves 92% conversion to the target product with <8% byproduct, whereas 50°C conditions yield 78% target and 22% byproduct.
Analytical Validation and Purification
Chromatographic Separation
Reverse-phase high-performance liquid chromatography (HPLC) with phenyl-hexyl columns resolves the target compound from constitutional isomers. Typical conditions include:
- Column: Luna 5 μm phenyl-hexyl (250 × 4.6 mm)
- Mobile Phase: Acetonitrile/water (0.1% trifluoroacetic acid) gradient
- Detection: UV at 254 nm
Preparative HPLC achieves >99% purity, essential for pharmacological evaluations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.65 (t, J = 6.8 Hz, 2H, CH₂), 3.89 (t, J = 6.8 Hz, 2H, CH₂).
- ¹³C NMR: Signals at δ 165.4 (C=O), 144.2 (pyrazole-C), 134.8–126.7 (phenyl-C).
High-Resolution Mass Spectrometry (HRMS):
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing control. Residence times of 30–60 minutes in ethanol/K₂CO₃ systems achieve >90% conversion with minimal byproducts.
Advantages:
- Reduced solvent consumption (50% vs. batch)
- Consistent product quality (RSD <2%)
Salt Formation for Stability
The target compound is isolated as its trifluoroacetic acid (TFA) salt to improve crystallinity and storage stability. Lyophilization from acetonitrile/water yields a stable white powder with a shelf life >12 months at −20°C.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (K₂CO₃/EtOH) | 92 | 99 | Moderate |
| Flow (K₂CO₃/EtOH) | 94 | 99 | High |
| Na₂CO₃/Dioxane-H₂O | 89 | 97 | Low |
Chemical Reactions Analysis
Cyclization and Intramolecular Reactions
The pyrazinone ring participates in cyclization reactions, particularly via aza-Michael additions , forming fused tricyclic systems. For example:
text2-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one → Intramolecular aza-Michael reaction → Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives[4][6]
Key findings:
-
Cyclization occurs under mild basic conditions (Na₂CO₃/H₂O-dioxane, RT) with >90% conversion .
-
The reaction is reversible under acidic conditions (pH < 4), regenerating the acyclic β-amidomethyl vinyl sulfone precursor .
Reactivity with Electrophiles
The pyrazole nitrogen (N1) exhibits nucleophilic character, reacting with:
-
Sulfonyl chlorides : Forms sulfonamide derivatives (e.g., toluenesulfonyl chloride, 75% yield).
-
Acylating agents : Acetic anhydride selectively acetylates N1 (82% yield).
Reaction Optimization Data
Table: Conditions for intramolecular aza-Michael cyclization
| Entry | Base | Solvent | Conversion (%) | Time (h) |
|---|---|---|---|---|
| 1 | K₂CO₃ (3.5 eq) | Ethanol | 95 | 2 |
| 2 | Na₂CO₃ (3 eq) | H₂O:Dioxane (1:1) | 98 | 2 |
| 3 | DBU (2 eq) | MeOH | 80 | 1 |
Stability and Degradation Pathways
Scientific Research Applications
2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has found applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Key Observations:
- Anticancer Activity : The 4-chlorophenyl substituent (Compound 3o) demonstrates superior A549 cell growth inhibition compared to ferrocenyl or alkyl derivatives, highlighting the importance of electron-withdrawing groups at position 2 .
- Receptor Modulation : mGluR2-negative allosteric modulators (NAMs) often feature aromatic substituents at position 2 (e.g., 2-aryl), suggesting the 2-phenyl group in the target compound may share this activity .
- Synthetic Flexibility : Intermediate 7-hydroxy/methoxy derivatives enable further functionalization, though the 2-phenyl variant’s synthetic route remains less documented .
Physicochemical and Pharmacokinetic Considerations
- Stability : Analogs with electron-deficient substituents (e.g., 4-Cl-Ph) show improved metabolic stability in vitro, a trait likely shared by the 2-phenyl derivative .
Q & A
Q. How can researchers optimize the synthesis of 2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one to improve yield and purity?
- Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., palladium or acid/base systems). Multi-step reactions often require intermediates to be purified via column chromatography or recrystallization. Thin-layer chromatography (TLC) is critical for monitoring progress and identifying byproducts . For example, controlling steric hindrance during cyclization steps can enhance selectivity for the pyrazolo-pyrazine core .
Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including dihedral angles between aromatic rings (e.g., 16.05° between pyrazole and phenyl rings) and heterocyclic conformation (screw-boat) .
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at 254.1042) and purity .
- NMR spectroscopy resolves proton environments, such as distinguishing between diastereotopic hydrogens in the dihydropyrazine ring .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer: Prioritize assays aligned with known pyrazolo-pyrazine bioactivities:
- Enzyme inhibition assays (e.g., aminopeptidase N or VEGFR2) using fluorogenic substrates .
- Receptor binding studies (e.g., G-protein-coupled receptors) via competitive radioligand displacement .
- Cytotoxicity profiling in cancer cell lines (e.g., IC50 determination) to identify therapeutic potential .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of the pyrazolo-pyrazine core at position 7?
- Methodological Answer: Functionalization often involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling. For example:
- Nitration at position 2 proceeds via mixed acid (HNO3/H2SO4) to generate nitro derivatives, with regioselectivity controlled by electron-donating/withdrawing groups .
- Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd(PPh3)4 as a catalyst, requiring anhydrous conditions and inert atmospheres . Computational modeling (DFT) predicts reactivity hotspots by analyzing frontier molecular orbitals .
Q. How can computational methods streamline reaction design for novel derivatives?
- Methodological Answer:
- Quantum chemical calculations (e.g., DFT) model transition states and predict regioselectivity in cycloaddition or substitution reactions .
- Machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst) for yield improvement .
- Molecular docking screens virtual libraries for derivatives with enhanced binding to target proteins (e.g., kinase domains) .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer:
- Reproduce experiments with strict control of variables (e.g., solvent purity, moisture levels) to isolate discrepancies .
- Validate analytical data using orthogonal techniques (e.g., cross-check HRMS with elemental analysis) to rule out impurities .
- Meta-analysis of literature identifies trends, such as higher yields in aprotic solvents (e.g., DMF vs. ethanol) due to reduced side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
